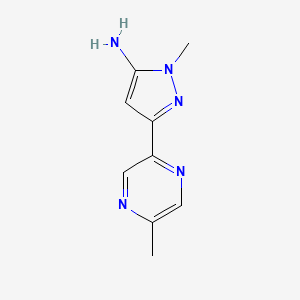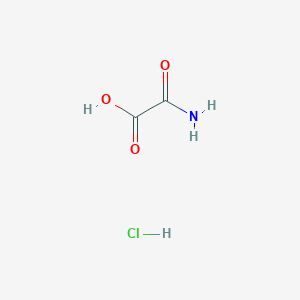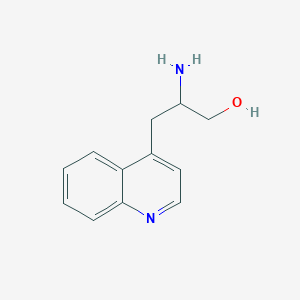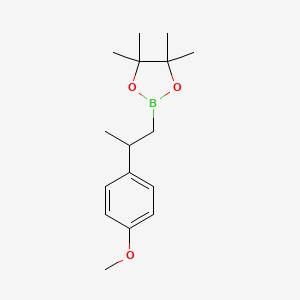![molecular formula C6H10ClF2N B13531408 2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluorobicyclo[310]hexan-6-amine hydrochloride is a chemical compound with the molecular formula C6H10ClF2N It is a bicyclic amine with two fluorine atoms attached to the bicyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclohexane precursor.
Amination: The amine group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amine derivatives in a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclohexane ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or fluorinated derivatives.
科学的研究の応用
2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the amine group play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
類似化合物との比較
Similar Compounds
- 6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride
- 6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride
Uniqueness
2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride is unique due to the specific positioning of the fluorine atoms and the amine group on the bicyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C6H10ClF2N |
|---|---|
分子量 |
169.60 g/mol |
IUPAC名 |
2,2-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-1-3-4(6)5(3)9;/h3-5H,1-2,9H2;1H |
InChIキー |
PLEFYFCBMNLBRA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2C1C2N)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)







![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)

